molecular formula C11H17NO5 B7796205 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B7796205
M. Wt: 243.26 g/mol
InChI Key: FNTAOUUEQHKLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 128811-48-3 . It has a molecular weight of 243.26 . The IUPAC name for this compound is 1-tert-butyl 2-methyl (2R)-5-oxo-1,2-pyrrolidinedicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1 . The canonical SMILES is CC©©OC(=O)N1C(CCC1=O)C(=O)OC .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Parallel Solution-phase Synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic Acids : This study discusses the synthesis of a library of twelve N(4')-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. The compounds were prepared in yields between 47 - 90% and show a specific interest in the synthesis of pyroglutamic acids, which have potential applications in pharmaceuticals and material science (Svete et al., 2010).

  • Diverse supramolecular arrangement of substituted oxopyrrolidine analogues influenced by weak intermolecular interactions : This paper focuses on the crystal structure and supramolecular arrangement of 3-oxopyrrolidine analogs, discussing how weak interactions like CH⋯O and CH⋯π influence the molecular conformation and assembly. The insights into the supramolecular arrangements of these analogues have potential applications in the design of new molecular materials (Samipillai et al., 2016).

  • Fluoronaphthyridines as antibacterial agents : This research paper discusses the synthesis of a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which were tested for in vitro and in vivo antibacterial activities. This study shows the potential of derivates of 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate in developing new antibacterial agents (Bouzard et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAOUUEQHKLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 4
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 5
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.